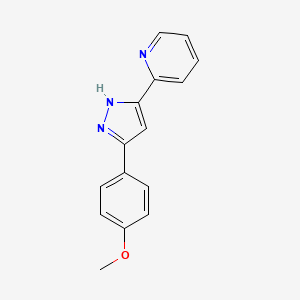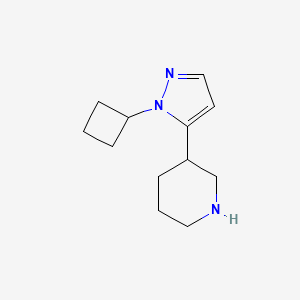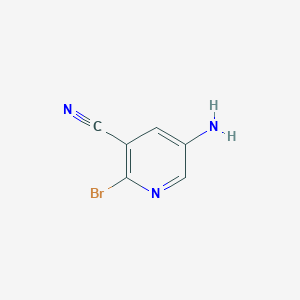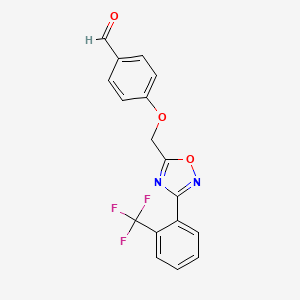
tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-3-Amino-3-phenylpiperidin-1-carboxylat: ist eine chemische Verbindung mit der Summenformel C15H23N3O2. Es ist ein Piperidin-Derivat, eine Klasse von Verbindungen, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in der medizinischen Chemie bekannt sind. Diese Verbindung wird häufig als Zwischenprodukt bei der Synthese verschiedener Pharmazeutika und organischer Verbindungen verwendet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-3-Amino-3-phenylpiperidin-1-carboxylat beinhaltet typischerweise die Reaktion von tert-Butyl-3-Aminopiperidin-1-carboxylat mit einer Phenylgruppe unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat und einem Lösungsmittel wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF) durchgeführt. Das Reaktionsgemisch wird bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, bis das gewünschte Produkt gebildet ist .
Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von tert-Butyl-3-Amino-3-phenylpiperidin-1-carboxylat Batch- oder kontinuierliche Prozesse im großen Maßstab umfassen. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung der Reaktionsparameter gewährleisten eine hohe Ausbeute und Reinheit des Produkts. Die Verbindung wird dann unter Verwendung von Techniken wie Kristallisation, Destillation oder Chromatographie gereinigt .
Chemische Reaktionsanalyse
Arten von Reaktionen: tert-Butyl-3-Amino-3-phenylpiperidin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder Ketone zu bilden.
Reduktion: Sie kann reduziert werden, um Amine oder Alkohole zu bilden.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in sauren oder basischen Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in wasserfreien Lösungsmitteln.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von primären oder sekundären Aminen.
Substitution: Bildung verschiedener substituierter Piperidin-Derivate.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl-3-Amino-3-phenylpiperidin-1-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und Pharmazeutika verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit biologischen Zielmolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Baustein für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Produktion von Feinchemikalien und als Reagenz in verschiedenen chemischen Prozessen verwendet.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-3-Amino-3-phenylpiperidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen und Signalwegen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme oder Rezeptoren wirken, was zu verschiedenen biologischen Wirkungen führt. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem untersuchten biologischen System ab .
Wirkmechanismus
The mechanism of action of tert-Butyl 3-amino-3-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- tert-Butyl-3-Aminopiperidin-1-carboxylat
- tert-Butyl-4-(Phenylamino)piperidin-1-carboxylat
- tert-Butyl-3-Formylpiperidin-1-carboxylat
Vergleich: tert-Butyl-3-Amino-3-phenylpiperidin-1-carboxylat ist aufgrund des Vorhandenseins sowohl einer Aminogruppe als auch einer Phenylgruppe am Piperidinring einzigartig. Dieses strukturelle Merkmal verleiht im Vergleich zu anderen ähnlichen Verbindungen besondere chemische und biologische Eigenschaften. Beispielsweise fehlt tert-Butyl-3-Aminopiperidin-1-carboxylat die Phenylgruppe, was zu einer anderen Reaktivität und biologischen Aktivität führen kann .
Eigenschaften
Molekularformel |
C16H24N2O2 |
|---|---|
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
tert-butyl 3-amino-3-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-11-7-10-16(17,12-18)13-8-5-4-6-9-13/h4-6,8-9H,7,10-12,17H2,1-3H3 |
InChI-Schlüssel |
DYKIUJSMWUAVMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-8-oxo-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11780631.png)








![2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole](/img/structure/B11780684.png)

![7-Bromo-5-phenylbenzo[d]oxazole](/img/structure/B11780698.png)

![4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11780724.png)
